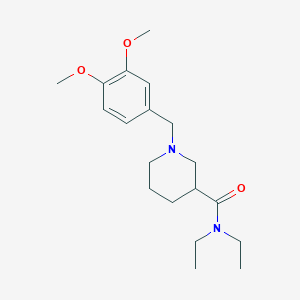![molecular formula C19H21N3O5 B4921829 1-[(2-methoxyphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4921829.png)
1-[(2-methoxyphenoxy)acetyl]-4-(4-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-methoxyphenoxy)acetyl]-4-(4-nitrophenyl)piperazine, commonly known as MNPA, is a piperazine derivative that has gained attention due to its potential pharmacological properties. MNPA is a compound that has been synthesized in recent years, and its chemical structure has been characterized. This compound has been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of MNPA is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that is involved in many physiological processes. Inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can have various effects on the body.
Biochemical and Physiological Effects:
MNPA has been shown to have various biochemical and physiological effects. It has been shown to inhibit acetylcholinesterase, which can lead to an increase in acetylcholine levels. This can have various effects on the body, including improving cognitive function and reducing blood pressure. MNPA has also been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
MNPA has several advantages and limitations for lab experiments. One advantage is that it is a relatively new compound, which means that there is still much to be discovered about its potential applications. Another advantage is that it has been shown to have potential as an inhibitor of acetylcholinesterase, which could be useful in the development of new treatments for conditions such as Alzheimer's disease. One limitation is that MNPA has not been extensively studied in humans, so its safety and efficacy are not well-established.
Orientations Futures
There are several future directions for research on MNPA. One direction is to further investigate its potential as an inhibitor of acetylcholinesterase, and its potential applications in the treatment of Alzheimer's disease. Another direction is to investigate its potential as an antihypertensive agent, and its effects on blood pressure in humans. Additionally, further research is needed to fully understand the mechanism of action of MNPA, and its potential applications in other areas of scientific research.
Méthodes De Synthèse
MNPA can be synthesized using a multi-step reaction process. The initial step involves the synthesis of 2-methoxyphenol, which is then reacted with ethyl chloroacetate to form 2-methoxyphenylacetic acid. This acid is then converted to the corresponding acid chloride, which is reacted with piperazine to form the desired product, MNPA.
Applications De Recherche Scientifique
MNPA has been studied for its potential applications in scientific research. It has been shown to have potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. MNPA has also been studied for its potential as an antihypertensive agent, as it has been shown to lower blood pressure in animal models.
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-26-17-4-2-3-5-18(17)27-14-19(23)21-12-10-20(11-13-21)15-6-8-16(9-7-15)22(24)25/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLBSKFCVOJIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B4921747.png)
![N,N-dimethyl-N'-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]urea](/img/structure/B4921761.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-fluoro-N-2-naphthylbenzamide](/img/structure/B4921771.png)


![1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B4921791.png)
![1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B4921796.png)

![3,4-dichloro-N-(3-{[(3,4-dichlorobenzoyl)amino]methyl}-3,5,5-trimethylcyclohexyl)benzamide](/img/structure/B4921817.png)
![N-[2-(difluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B4921821.png)
![1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene](/img/structure/B4921822.png)

![N-[2-(4-morpholinyl)ethyl]cycloheptanamine](/img/structure/B4921831.png)
